2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride

Overview

Description

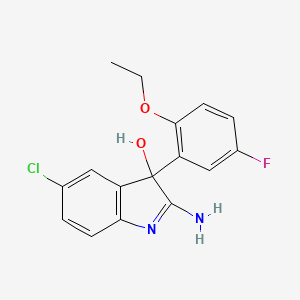

The compound “2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride” is likely to be an organic compound containing a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The molecule also contains a bromophenyl group and a sulfonyl chloride group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This compound, like other sulfonyl chlorides, is likely to be reactive towards nucleophiles, due to the presence of the sulfonyl chloride functional group .Physical And Chemical Properties Analysis

The physical and chemical properties would likely be determined using a variety of analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications

Synthesis and Antimicrobial Evaluation

This compound has been studied for its role in the synthesis of novel heterocyclic compounds with sulfamoyl moiety. These compounds, which incorporate 2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride, have shown potential as antimicrobial agents. The study focused on the synthesis of various derivatives, including thiazole, pyridone, pyrazole, chromene, and hydrazone, and evaluated their antibacterial and antifungal activities, yielding promising results (Darwish et al., 2014).

Preparation and Reactivity in Synthesis

The chlorination of related thiazole compounds has led to the creation of derivatives like 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. This derivative demonstrates efficient electrophilic reactivity, enabling nucleophilic substitution reactions and facilitating the regioselective synthesis of trisubstituted 1,3-thiazoles. The nature of nucleophiles strongly influences the regiochemistry of these reactions (Turov et al., 2014).

Novel Solid-Phase Parallel Synthesis

In another study, the synthesis of N-substituted-2-aminobenzo[d]thiazole derivatives involved using polymer-bound 2-aminobenzo[d]thiazole resins, with the key step involving the preparation of these resins by cyclization reaction. The process demonstrated the utility of this compound in creating N-alkyl, N-acyl, and N-sulfonyl-2-aminobenzo[d]thiazole derivatives, showcasing the compound’s versatility in complex organic syntheses (Kim et al., 2013).

Amidophenacylating Reagents in Synthesis

Incorporating amidophenacylating reagents, derivatives of 1,3-oxazole and 1,3-thiazole have been synthesized. This study highlighted the conversion of these compounds to 1,3-oxazole-4-sulfonyl and 1,3-thiazol-4-sulfonyl chlorides, further used to prepare corresponding sulfonamides. The use of this compound in this context aids in diversifying the range of potential pharmaceutical and chemical applications (Kornienko et al., 2014).

Construction of Polycyclic Skeletons

A CuCl-mediated three-component reaction was developed to construct thiophene-fused polycyclic π-conjugated skeletons. This method utilized 2-(2-bromophenyl)acetonitrile, aromatic aldehydes, and elemental sulfur, showcasing the compound's utility in advanced organic synthesis and material science, particularly in creating complex polycyclic structures (Zhang et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(3-bromophenyl)-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2S2/c10-7-3-1-2-6(4-7)9-12-8(5-15-9)16(11,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKOWLYZLDNJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=CS2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

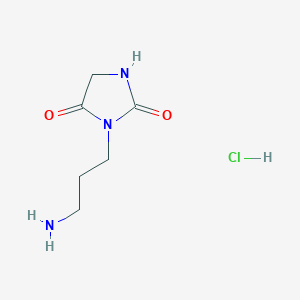

![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)

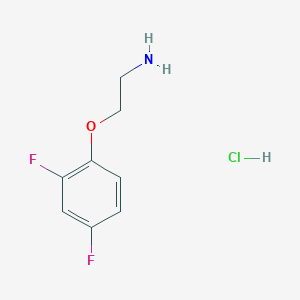

![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)

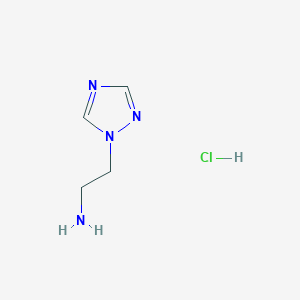

![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1523735.png)

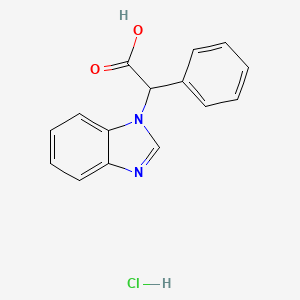

![2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid](/img/structure/B1523752.png)